2-(4-Furan-2-yl-piperazin-1-yl)-6,7-dimethoxy-quinazolin-4-ylamine
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Overview
Description
2-(4-Furan-2-yl-piperazin-1-yl)-6,7-dimethoxy-quinazolin-4-ylamine is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Furan-2-yl-piperazin-1-yl)-6,7-dimethoxy-quinazolin-4-ylamine typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.
Introduction of the dimethoxy groups: Methoxylation reactions using methanol and acid catalysts.
Attachment of the piperazine ring: Nucleophilic substitution reactions with piperazine derivatives.
Incorporation of the furan ring: This can be done through coupling reactions using furan derivatives and suitable coupling agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Furan-2-yl-piperazin-1-yl)-6,7-dimethoxy-quinazolin-4-ylamine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Potential therapeutic agent for various diseases, pending further research and clinical trials.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Furan-2-yl-piperazin-1-yl)-6,7-dimethoxy-quinazolin-4-ylamine would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Furan-2-yl-piperazin-1-yl)-6,7-dimethoxy-quinazoline
- 2-(4-Furan-2-yl-piperazin-1-yl)-6,7-dimethoxy-quinazolin-4-ol
Uniqueness
2-(4-Furan-2-yl-piperazin-1-yl)-6,7-dimethoxy-quinazolin-4-ylamine is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the furan ring, piperazine moiety, and dimethoxy groups can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C18H21N5O3 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[4-(furan-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C18H21N5O3/c1-24-14-10-12-13(11-15(14)25-2)20-18(21-17(12)19)23-7-5-22(6-8-23)16-4-3-9-26-16/h3-4,9-11H,5-8H2,1-2H3,(H2,19,20,21) |
InChI Key |
WESSELXZMWZPLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C4=CC=CO4)N)OC |
Origin of Product |
United States |
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